
5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile (5-AFMN) is a compound that has been used in laboratory experiments for various scientific research applications. It is a derivative of nicotinonitrile, a compound that is found in a variety of plants and has been used in traditional medicine for centuries. 5-AFMN is a relatively new compound and has only recently been studied in depth.
Scientific Research Applications
5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on cells. It has also been used to study the effects of free radicals on cell metabolism. In addition, 5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile has been used to study the effects of various biological compounds on cell proliferation and differentiation.
Mechanism of Action
The exact mechanism of action of 5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile have been studied in a variety of laboratory experiments. It has been shown to have protective effects against oxidative stress and cell death. It has also been shown to have anti-inflammatory effects, as well as anti-tumor and anti-proliferative effects. In addition, 5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile has been shown to have a protective effect against the toxicity of some drugs.
Advantages and Limitations for Lab Experiments
5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also relatively non-toxic and can be safely handled in the laboratory. However, it is important to note that 5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile is not soluble in water, so it must be dissolved in a suitable solvent before use.
Future Directions
There are a number of potential future directions for research on 5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile. One potential direction is to investigate the effects of 5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile on various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. Another potential direction is to investigate the effects of 5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile on immune system function. Additionally, further studies could be conducted to explore the potential of 5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile as an anti-aging agent. Finally, further studies could be conducted to investigate the potential of 5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile as an anti-inflammatory agent.
Synthesis Methods
5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile is synthesized by a process known as acylation. This process involves reacting a carboxylic acid with an amine, resulting in the formation of an amide. In the case of 5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile, the carboxylic acid is acetic acid, and the amine is 4-fluorophenoxy-6-methylnicotinonitrile. The reaction takes place in the presence of a catalyst, such as a Lewis acid or a Bronsted acid, and yields 5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile as the product.
properties
IUPAC Name |
5-acetyl-2-(4-fluorophenoxy)-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c1-9-14(10(2)19)7-11(8-17)15(18-9)20-13-5-3-12(16)4-6-13/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRRIHUKWFLDCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)OC2=CC=C(C=C2)F)C#N)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-(4-fluorophenoxy)-6-methylnicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2392766.png)
![N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
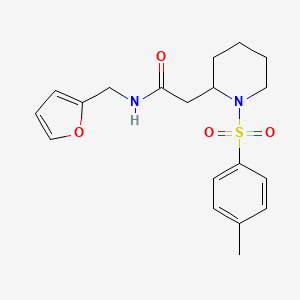
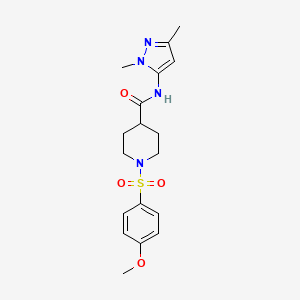


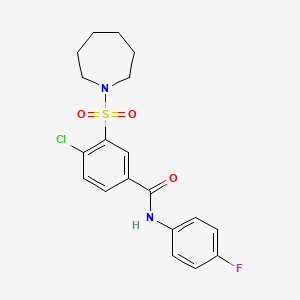
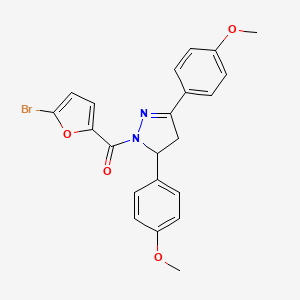
![4-((3-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2392780.png)
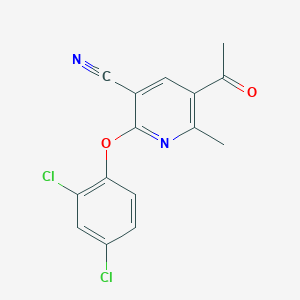
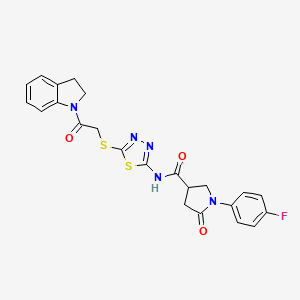
![2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2392784.png)
![1-(Azepan-1-yl)-2-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone](/img/structure/B2392785.png)